Diethyl methylphosphonite
Description
Structure
3D Structure
Properties
IUPAC Name |
diethoxy(methyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O2P/c1-4-6-8(3)7-5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSMTQDEWVTEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O2P | |
| Record name | DIETHYL METHYLPHOSPHONITE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065927 | |
| Record name | Phosphonous acid, methyl-, diethyl ester | |
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Molecular Weight |
136.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
This material has many uses, including as a chemical weapon precursor. | |
| Record name | DIETHYL METHYLPHOSPHONITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
15715-41-0 | |
| Record name | DIETHYL METHYLPHOSPHONITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/30040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Diethyl methylphosphonite | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phosphonous acid, P-methyl-, diethyl ester | |
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| Record name | Phosphonous acid, P-methyl-, diethyl ester | |
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| Record name | Phosphonous acid, methyl-, diethyl ester | |
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| Record name | O,O-diethyl methylphosphonite | |
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Advanced Synthetic Methodologies and Process Optimization for Diethyl Methylphosphonite
Historical Synthesis Approaches and Their Academic Limitations
The synthesis of diethyl methylphosphonite (DEMP), a crucial intermediate in the chemical industry, has evolved through several key methodologies. Early academic and industrial approaches were foundational but presented significant limitations in terms of efficiency, safety, and by-product management. These historical methods are broadly categorized as the Ethanol (B145695) Method, the Triethyl Phosphite (B83602) Method, and the Methyl Dichlorophosphorus Method.
Evolution of Synthetic Pathways (e.g., Ethanol Method, Triethyl Phosphite Method, Methyl Dichlorophosphorus Method)
The primary historical routes to synthesize this compound each utilized different phosphorus-containing starting materials and reaction strategies.
Methyl Dichlorophosphorus Method: This approach utilizes methylphosphonous dichloride (CH₃PCl₂), also known as methyl dichloro phosphorus, as the key starting material. The methylphosphonous dichloride is reacted directly with ethanol to produce this compound google.comresearchgate.net. An acid-binding agent, such as ammonia (B1221849) or an organic amine, is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction google.com. While this method is more direct, it involves the use of the highly hazardous and corrosive methylphosphonous dichloride google.com.
Table 1: Comparison of Historical Synthetic Pathways for this compound
| Method | Starting Materials | Key Intermediate | Reported Overall Yield | Reference |
|---|---|---|---|---|
| Ethanol Method | Phosphorus trichloride (B1173362), Ethanol, Methyl magnesium chloride | Diethoxy phosphorus chloride | 40.3% | google.com |
| Triethyl Phosphite Method | Phosphorus trichloride, Triethyl phosphite, Methyl magnesium chloride | Chloro diethyl phosphite | 78.5% | google.com |
| Methyl Dichlorophosphorus Method | Methylphosphonous dichloride, Ethanol | None | 76.7% | google.com |
Challenges in By-product Formation and Yield Efficiency
A significant drawback of these early synthetic routes was the combination of low to moderate yields and the formation of problematic by-products, which complicated purification and waste disposal.
The Methyl Dichlorophosphorus Method , while more direct, presents its own set of challenges. The reaction generates a substantial amount of hydrochloride, which must be neutralized and removed researchgate.net. If ammonia is used as the acid-binding agent, the pH of the reaction must be strictly controlled between 7.0 and 8.5. Failure to maintain this precise pH range can lead to the formation of a significant amount of methyl-phosphinic acid ethyl ester by-product, and the desired yield becomes difficult to reproduce google.com. Furthermore, the starting material, methylphosphonous dichloride, is highly corrosive to equipment, posing significant challenges for industrial-scale production google.com.
Contemporary Synthetic Strategies and Innovations
In response to the limitations of historical methods, recent research has focused on developing more efficient, safer, and environmentally benign synthetic routes for this compound. Key areas of innovation include the development of direct synthesis pathways that eliminate hazardous intermediates and the application of novel catalytic systems.
Direct Synthesis Routes and Intermediate Elimination
A notable advancement has been the development of a process that avoids the isolation of the dangerous intermediate, methylphosphonous dichloride. In this innovative approach, a ternary complex is first prepared using phosphorus trichloride, aluminum chloride (AlCl₃), and chloromethane (B1201357) (CH₃Cl) google.com. This complex is then subjected to reduction with aluminum powder. The resulting product is reacted directly with absolute ethanol without isolating the methylphosphonous dichloride intermediate. This streamlined process not only circumvents the handling of a hazardous material, thereby reducing the risks associated with industrial production, but also significantly cuts down on waste. The amount of solid by-products, such as aluminum salts, is reduced by as much as 60% compared to previous methods that generate large quantities of salts like NaAlCl₄ google.com.
Catalytic Approaches in this compound Synthesis
The use of specific catalysts and reaction systems has been instrumental in improving the efficiency and environmental profile of this compound synthesis. These approaches often focus on replacing stoichiometric reagents with catalytic alternatives and finding milder reaction conditions.
Modern synthetic strategies have explored various catalytic systems to enhance the traditional esterification reaction. A significant improvement in the Methyl Dichlorophosphorus method involves replacing conventional acid-binding agents like ammonia and organic amines with solid, non-toxic alternatives.
One such innovation is the use of calcium oxide (CaO) as the acid-binding agent google.compatsnap.com. Calcium oxide is inexpensive, non-toxic, and environmentally friendly. By using CaO, the synthesis avoids the challenges associated with the high toxicity, high cost, and cumbersome recovery processes of organic amines. It also eliminates the critical pH control issue encountered when using ammonia, thereby preventing the formation of methyl-phosphinic acid ethyl ester by-products and leading to more consistent yields google.compatsnap.com. This method provides a lower-cost and more suitable process for industrial production.
Another catalytic approach involves the synthesis from diethyl phosphite and methyl chloride, utilizing an acid-binding agent such as triethylamine (B128534) google.com. This method provides an alternative pathway that avoids phosphorus trichloride or its derivatives as starting materials, offering a potentially greener and safer reaction process with high atom utilization google.com.
Table 2: Innovations in this compound Synthesis
| Strategy | Description | Key Advantages | Reference |
|---|---|---|---|
| Direct Synthesis via Ternary Complex | A complex of PCl₃, AlCl₃, and CH₃Cl is formed, reduced, and reacted directly with ethanol. | Eliminates isolation of hazardous CH₃PCl₂; Reduces solid by-products by 60%. | google.com |
| Calcium Oxide as Acid Scavenger | CaO is used in the reaction of CH₃PCl₂ and ethanol to neutralize HCl. | Inexpensive, non-toxic, environmentally friendly; Avoids critical pH control and amine recovery issues. | google.compatsnap.com |
| Diethyl Phosphite Route | Diethyl phosphite is reacted with methyl chloride in the presence of a base like triethylamine. | Avoids hazardous phosphorus chlorides; High atom utilization; Simpler process. | google.com |
Influence of Reaction Conditions on Selectivity and Yield
The synthesis of this compound is a process sensitive to a variety of reaction parameters. The careful control of these conditions is paramount to maximizing the yield of the desired product while minimizing the formation of impurities, thereby enhancing selectivity. Key factors that exert a significant influence include the molar ratio of reactants, reaction temperature, reaction time, and the choice of solvent.
An optimized synthesis of this compound from methylphosphonous dichloride and sodium ethoxide in a pentane (B18724) solution highlights the interplay of these variables. An orthogonal experimental design has been employed to systematically investigate the impact of different factors on the product yield. The optimal conditions were identified as a molar ratio of methylphosphonous dichloride to sodium ethoxide of 1:2.6, a reaction temperature of 0°C, and a specific, though not explicitly stated, reaction time and solvent volume that were optimized within the experimental matrix. Under these optimized conditions, a yield of up to 43.7% was achieved.
Further studies have demonstrated that yields can be significantly higher under different synthetic routes and conditions. For instance, a method involving the reaction of diethyl phosphite with methyl chloride in the presence of an acid-binding agent can produce this compound with yields as high as 91.3%. In this process, the reaction temperature and time are critical. For example, a reaction conducted at 200°C for 1 hour resulted in an 80.0% yield, while a lower temperature of 50°C for 12 hours yielded 78.6%. This suggests a trade-off between reaction temperature and duration, with higher temperatures leading to faster reaction rates but potentially impacting selectivity if not carefully controlled.
The following interactive data table summarizes the results from verification experiments conducted under the optimized conditions for the synthesis of this compound from methylphosphonous dichloride and sodium ethoxide, demonstrating the reproducibility of the process.
Data derived from a study on the synthesis of this compound, showcasing the results of five repeatability experiments under optimized conditions.
Continuous Production Systems and Process Intensification
The paradigm of chemical manufacturing is progressively shifting from traditional batch processing to continuous production systems, driven by the principles of process intensification. This approach offers numerous advantages, including enhanced safety, improved product quality and consistency, reduced waste generation, and smaller equipment footprint. For the synthesis of this compound, the adoption of continuous flow technologies, such as microreactors and tubular reactors, presents a significant opportunity for process optimization.
Continuous reactors, particularly micro- and millireactors, provide superior heat and mass transfer characteristics compared to their batch counterparts. This is due to their high surface-area-to-volume ratio, which allows for precise temperature control and rapid mixing of reactants. In exothermic reactions, such as those often involved in the synthesis of organophosphorus compounds, this enhanced heat dissipation capability is crucial for preventing thermal runaways and minimizing the formation of side products, thus leading to higher selectivity and yield. A study on the synthesis of hydroxymethyl phosphonates in a microfluidic reactor demonstrated that this technology could overcome issues of strong heat release and by-product formation, achieving high yields (>94%) and purities (>99%). While this study did not focus specifically on this compound, the underlying principles of improved process control are directly applicable.
Process intensification in the context of this compound synthesis also encompasses the integration of reaction and separation steps. For instance, in a continuous flow setup, it is feasible to incorporate in-line purification modules, such as solid-supported scavengers or extraction units, to remove by-products as they are formed, thereby driving the reaction equilibrium towards the desired product and simplifying downstream processing.
Micromixing Efficiency in Liquid Turbulent Reactive Flows
In the synthesis of this compound, particularly in rapid, liquid-phase reactions, the efficiency of mixing at the molecular level, known as micromixing, plays a critical role in determining the selectivity of the reaction. In turbulent reactive flows, while large-scale eddies are responsible for the bulk blending of reactants (macromixing), it is the small-scale dissipative eddies that govern the rate at which molecules are brought into contact to react.
For competing parallel reactions, where one reaction leads to the desired product and another to an undesired by-product, the timescale of micromixing relative to the timescale of the chemical reactions is of utmost importance. If micromixing is slow compared to the rate of the undesired reaction, localized regions of high reactant concentration can persist, favoring the formation of by-products. Conversely, efficient micromixing ensures a homogeneous distribution of reactants, promoting the desired reaction pathway.
In the synthesis of the related compound, diethyl methylphosphite, a computational fluid dynamics (CFD) model for a liquid turbulent reactive flow revealed that the removal of the acidic by-product, HCl, through neutralization was limited by micromixing efficiency. This is highly relevant to this compound synthesis, where acidic by-products are also formed. The study proposed a "pre-dissolving ammonia" intensification method to enhance mixing and facilitate the rapid removal of HCl, which significantly increased the product selectivity to 98%, compared to approximately 80% in a conventional stirred flask. This highlights that strategies to improve micromixing, such as the use of high-shear mixers or optimized reactor geometries, can be a powerful tool for process intensification and for steering the reaction towards higher selectivity for this compound.
Strategies for Acid By-product Removal
One effective strategy is the use of an acid-binding agent, or scavenger. In the synthesis of this compound from dichloromethylphosphine and ethanol, calcium oxide (CaO) has been successfully employed as an acid-binding agent. The use of calcium oxide is advantageous as it is inexpensive, non-toxic, and environmentally friendly. It also serves a dual purpose by removing moisture from the ethanol and solvent, which helps to prevent the hydrolysis of the desired product and further improves the reaction yield.
Historically, organic amines such as N,N'-dimethylaniline or N,N'-diethylaniline have been used as acid-binding agents in similar esterification reactions, leading to yields of around 90%. However, these organic bases are often toxic, expensive, and their recovery can be cumbersome and inefficient. The use of ammonia gas has also been explored, but this requires precise pH control (between 7.0 and 8.5) to avoid the formation of a significant amount of ethyl methylphosphinate by-products.
The following table presents a comparison of different acid-binding agents used in the synthesis of this compound and related compounds.
This table provides a comparative overview of different acid scavengers employed in the synthesis of this compound, highlighting their respective benefits and drawbacks.
In continuous flow systems, solid-supported acid scavengers can be packed into a column through which the reaction mixture flows. This approach simplifies the separation of the scavenger and its salt from the product stream, further streamlining the manufacturing process.
Electronic Structure and Molecular Orbital Analysis
The reactivity of this compound is fundamentally governed by the electronic characteristics of its trivalent phosphorus (P(III)) center. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating these properties by examining the molecule's frontier molecular orbitals.
The P(III) atom in this compound is characterized as electron-rich, which confers significant nucleophilic properties to the molecule. Molecular orbital analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is highly localized on the phosphorus atom. This concentration of electron density at the phosphorus center makes it the primary site for nucleophilic attack.
In analogous P(III) compounds, such as diphenyl methyl phosphinite and triethyl phosphite, DFT studies confirm that the HOMO is predominantly centered on the phosphorus atom. imist.maimist.ma This localization indicates that the phosphorus atom acts as the electron donor in reactions with electrophiles. imist.maimist.maresearchgate.net The energy of the HOMO and the energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) are critical determinants of a molecule's reactivity, with a smaller gap generally implying higher reactivity. imist.manih.gov this compound, acting as a nucleophile, readily donates its lone pair of electrons from the phosphorus-centered HOMO to react with suitable electrophilic centers. imist.ma
Table 1: Summary of Electronic Properties of this compound
| Property | Description | Implication for Reactivity |
| Phosphorus Center | Trivalent (P(III)) | Electron-rich and reactive |
| HOMO Localization | Concentrated on the phosphorus atom | Defines phosphorus as the primary nucleophilic site |
| Nucleophilicity | High | Acts as a strong electron donor in chemical reactions |
The reactivity of this compound is modulated by both the steric and electronic effects of its constituent groups: one methyl (-CH₃) and two ethoxy (-OCH₂CH₃) groups.
Steric Effects: The ethyl groups, being larger than methyl groups, introduce a degree of steric hindrance around the phosphorus atom. This steric bulk can influence the regioselectivity and rate of reactions by dictating the trajectory of incoming electrophiles. In many chemical transformations, steric hindrance can prevent or slow down the formation of certain products, thereby favoring others. researchgate.netrsc.org The interplay between these steric and electronic factors allows for fine-tuning of the compound's reactivity in complex organic syntheses.
Reaction Pathways in Organic Transformations
This compound is recognized as an effective mild reducing agent in organic synthesis. sigmaaldrich.com Its reducing capability stems from the P(III) center's propensity to be oxidized to the more stable pentavalent (P(V)) state, typically by abstracting an oxygen or sulfur atom from a substrate. This mildness is advantageous in reactions where sensitive functional groups in the reactants need to be preserved.
A notable application of this compound as a mild reducing agent is in reductive cyclization reactions. It is specifically employed in the oxalimide cyclization of oxalylazetidinonyl thiocarbonates and thioesters. sigmaaldrich.com In this type of reaction, the phosphonite facilitates the formation of a cyclic product by removing a sulfur atom from the thiocarbonyl group, which is a key step in the synthesis of penems, a class of β-lactam antibiotics.
Table 2: Example of this compound in Reductive Cyclization
| Reaction | Role of this compound | Substrate Example | Key Transformation |
| Oxalimide Cyclization | Mild Reducing Agent | Oxalylazetidinonyl thiocarbonates | Desulfurization of a thiocarbonyl group to facilitate ring closure |
While many reactions of phosphonites are ionic, they can also participate in radical-mediated pathways. The reaction of organophosphorus compounds with radical species, such as hydroxyl radicals, often proceeds via hydrogen abstraction to generate carbon-centered radicals. researchgate.net For P(III) compounds like this compound, radical reactions can be initiated under thermal or photochemical conditions. For instance, the reaction between certain phosphites and phosphonates has been shown to proceed through a radical mechanism in the presence of ultraviolet radiation. researchgate.net These pathways can involve single-electron transfer (SET) from the electron-rich phosphorus atom to a suitable acceptor, generating a radical cation and initiating a radical chain reaction. Such radical-initiated processes are utilized in various addition reactions. researchgate.netchemrxiv.org
Role in Oxidative Addition Reactions
This compound, a trivalent phosphorus compound, plays a significant role as a ligand in oxidative addition reactions, a fundamental step in many organometallic catalytic cycles. Its reactivity is centered on the electron-rich nature of the phosphorus atom.
Electron Donation to Transition Metals
The phosphorus atom in this compound possesses a lone pair of electrons, making it an effective Lewis base. This allows it to act as a potent electron donor, coordinating to transition metal centers. This donation of electron density to the metal is a critical initial step in the formation of catalyst-substrate complexes. The P(III) center is described as electron-rich and nucleophilic, which facilitates its role in reactions involving transition metals.
Cross-Coupling Catalysis
The ability of this compound to act as a ligand is particularly valuable in the field of cross-coupling catalysis. It is suitable for a variety of named cross-coupling reactions that are cornerstones of modern synthetic chemistry. These reactions typically involve a catalytic cycle where oxidative addition of an organohalide to a low-valent transition metal complex is a key step. The phosphonite ligand stabilizes the metal center and modulates its reactivity throughout the cycle.
Below is a table summarizing the cross-coupling reactions in which this compound can be employed as a ligand.
| Cross-Coupling Reaction |
| Buchwald-Hartwig Cross Coupling |
| Suzuki-Miyaura Coupling |
| Stille Coupling |
| Sonogashira Coupling |
| Negishi Coupling |
| Heck Reaction |
| Hiyama Coupling |
Oxidation Reactions
The trivalent phosphorus center of this compound is susceptible to oxidation, leading to the formation of a more stable pentavalent phosphorus compound. This reactivity is a defining characteristic of phosphonites.
Formation of Diethyl Methylphosphonate (B1257008)
Upon oxidation, this compound is converted to Diethyl methylphosphonate. In this transformation, the phosphorus atom's oxidation state changes from +3 to +5 with the formation of a phosphoryl (P=O) bond. Diethyl methylphosphonate is noted as being more stable and less reactive than its phosphonite precursor due to this higher oxidation state. The reduction of Diethyl methylphosphonate is one of the methods used for synthesizing this compound, highlighting the direct relationship between the two compounds through redox reactions. researchgate.net
Oxidizing Agent Specificity (e.g., Hydrogen Peroxide, Peracids)
This compound is expected to react with oxidizing agents, a reaction that can be vigorous enough to potentially result in fire. nih.gov While specific studies detailing the use of hydrogen peroxide or peracids for the oxidation of this compound are not prevalent in the provided search context, its general reactivity profile indicates it is incompatible with strong oxidizing agents. The synthesis of the compound sometimes requires measures to inhibit oxidation, such as using sodium hydride, which has reducing properties. researchgate.net
Hydrolytic Stability and Mitigation Strategies
The stability of this compound in the presence of water is a critical consideration for its storage and handling. While some data suggests no rapid reaction with water, other sources indicate that it is moisture-sensitive and undergoes hydrolysis. nih.gov One source notes that hydrolysis to methylphosphonous acid can occur rapidly in humid conditions.
Several strategies can be implemented to mitigate this hydrolytic instability:
Anhydrous Storage: The compound can be stored under anhydrous solvents, such as toluene, with the addition of molecular sieves to scavenge any residual moisture.
Inert Atmosphere: Handling the compound under an inert atmosphere, such as nitrogen, is a common practice to protect it from atmospheric moisture.
Use of Dried Equipment: Employing rigorously dried glassware, for instance, by oven-drying at 150°C, is essential to prevent hydrolysis during reactions.
Solvent Choice: Protic solvents should be avoided. Instead, dried non-protic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are recommended.
pH Control: Kinetic studies have suggested that hydrolysis rates increase significantly at a pH below 4, indicating that maintaining buffered, neutral conditions can be optimal for its stability.
Applications in Advanced Organic Synthesis Research
Synthesis of Organophosphorus Esters and Derivatives
A primary application of diethyl methylphosphonite is as a precursor for other organophosphorus compounds, including phosphinate esters and their corresponding acid derivatives. These transformations typically leverage the nucleophilicity of the phosphorus center.
This compound reacts with alkyl halides in a process analogous to the Michaelis-Arbuzov reaction to form phosphinate esters. In this reaction, the trivalent phosphorus atom of this compound attacks the electrophilic carbon of an alkyl halide, leading to the formation of a pentavalent phosphorus species nih.govwikipedia.org. This reaction is a key method for creating new P-C bonds.
A notable example is the reaction of this compound with 2-phthalimidobenzyl bromide. This transformation yields ethyl (2-phthalimidobenzyl)methylphosphinate, demonstrating the compound's role in synthesizing complex phosphinate esters researchgate.net.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 2-Phthalimidobenzyl bromide | Ethyl (2-phthalimidobenzyl)methylphosphinate | Michaelis-Arbuzov Type Reaction |
The phosphinate esters synthesized from this compound can be subsequently hydrolyzed to produce phosphinic acid derivatives. This dealkylation is typically achieved under acidic conditions nih.govresearchgate.net.
Following the synthesis of ethyl (2-phthalimidobenzyl)methylphosphinate, hydrolysis can be employed to yield (2-aminobenzyl)methylphosphinic acid researchgate.net. This two-step process, starting from this compound, provides a pathway to functionalized phosphinic acids, which are valuable intermediates in further synthetic applications researchgate.net. The general method for hydrolyzing phosphonate (B1237965) and phosphinate esters often involves refluxing with concentrated hydrochloric acid beilstein-journals.org.
Building Block in Complex Molecular Architectures
This compound is utilized as a foundational building block for integrating phosphorus-containing moieties into larger, more complex molecules, including potential therapeutic agents and novel heterocyclic systems.
Research has identified this compound as a reagent in the synthesis of β-carboxamido-phosphon(in)ic acids. These compounds have been investigated as potential inhibitors of human mast cell chymase, highlighting the role of this compound in medicinal chemistry research sigmaaldrich.com.
| Application | Target Compound Class | Potential Biological Activity |
| Reagent in multi-step synthesis | β-Carboxamido-phosphon(in)ic acids | Inhibitors of human mast cell chymase |
This compound is a key precursor in the synthesis of specific phosphorus-containing heterocyclic compounds. An established synthetic route uses the (2-aminobenzyl)methylphosphinic acid derived from this compound. Through thermolysis, this phosphinic acid undergoes cyclization to produce 2-methyl-2,3-dihydro-1H-1,2-benzazaphosphole 2-oxide, a P-heterocycle researchgate.net. This demonstrates a sophisticated application where the simple methylphosphonite structure is elaborated into a complex, cyclic architecture.
Industrial Synthesis of Agrochemicals
This compound (DEMP) is a significant organophosphorus compound that serves as a crucial intermediate in the industrial synthesis of various agrochemicals. chemimpex.comresearchgate.net Its chemical structure is well-suited for building the core of several active ingredients used in crop protection products. The compound's role is particularly prominent in the production of certain herbicides, where it is a key precursor in established manufacturing processes. chemimpex.comresearchgate.net
Intermediate in Glufosinate-Ammonium Production
This compound is a pivotal intermediate in the commercial synthesis of Glufosinate-ammonium, a widely used broad-spectrum herbicide. google.comgoogle.com This herbicide is valued for its effectiveness against a wide range of weeds and its role in conservation tillage systems. The synthesis of Glufosinate-ammonium heavily relies on DEMP as a starting material to construct the phosphinyl group and the carbon backbone of the final molecule. google.com
Synthetic Pathway Optimization for Agricultural Chemical Production
The efficiency and economic viability of producing agrochemicals like Glufosinate-ammonium are intrinsically linked to the optimization of their synthetic pathways. google.com A significant focus of industrial research has been on improving the synthesis of key intermediates such as this compound. researchgate.net Traditional methods for preparing DEMP have faced challenges, including complex reaction steps, the formation of by-products, and the need for stringent experimental conditions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of phosphorus, carbon, and hydrogen atoms within the molecule.
One-dimensional NMR spectra for ¹H, ¹³C, and ³¹P nuclei are fundamental for the initial structural verification of this compound. Each spectrum provides unique information that, when combined, confirms the presence and connectivity of the methyl and diethyl ester groups to the central phosphorus atom.
¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this compound, three distinct signals are expected: a triplet for the methyl protons of the two equivalent ethyl groups (-OCH₂CH₃ ), a quartet for the methylene protons of the ethyl groups (-OCH₂ CH₃), and a doublet for the methyl group directly attached to the phosphorus atom (CH₃ -P). The splitting of the signals is caused by spin-spin coupling to adjacent protons (H-H coupling) and to the phosphorus nucleus (H-P coupling).
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show three distinct signals corresponding to the methyl carbon of the ethyl groups, the methylene carbon of the ethyl groups, and the methyl carbon bonded to phosphorus. The signals for carbons near the phosphorus atom will exhibit splitting due to coupling with the ³¹P nucleus (C-P coupling).
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. Since this compound contains a trivalent phosphorus (P(III)) atom, its ³¹P chemical shift is expected to appear in a characteristic downfield region. The typical chemical shift range for trialkyl phosphites, P(OR)₃, is between +125 and +145 ppm science-and-fun.de. The signal for this compound, with its P(OR)₂C structure, is anticipated in this region, which definitively distinguishes it from its pentavalent P(V) analogue, diethyl methylphosphonate (B1257008), which would show a signal much further upfield.
Table 1: Expected 1D NMR Spectroscopic Data for this compound
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant(s) |
|---|---|---|---|---|
| ¹H | P-CH₃ | ~1.0 - 1.5 | Doublet | JHP |
| -O-CH₂-CH₃ | ~1.1 - 1.4 | Triplet | ³JHH | |
| -O-CH₂ -CH₃ | ~3.5 - 4.0 | Doublet of Quartets or Multiplet | ³JHH, ³JHP | |
| ¹³C | P-C H₃ | ~10 - 20 | Doublet | ¹JCP |
| -O-CH₂-C H₃ | ~15 - 20 | Singlet or Doublet | (³JCP may be small) | |
| -O-C H₂-CH₃ | ~55 - 65 | Doublet | ²JCP | |
| ³¹P | P | ~+125 - +145 | Multiplet | Coupled to CH₃ and OCH₂ protons |
While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof by mapping the connectivity between atoms through bond correlations.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would show a cross-peak connecting the signals of the methylene (-OCH₂-) and methyl (-CH₃) protons within the ethyl groups, confirming the presence of the -CH₂CH₃ fragment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation) columbia.edu. An HSQC spectrum would show cross-peaks linking the proton signal of the P-CH₃ group to its carbon signal, the OCH₂ proton signal to its carbon signal, and the ethyl -CH₃ proton signal to its carbon signal, thus assigning each proton to its respective carbon atom.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an effective tool for identifying the functional groups present in this compound and for monitoring the progress of reactions in real-time.
An FTIR spectrum of this compound displays a unique pattern of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The spectrum can be used to confirm the presence of alkyl groups and the P-O-C linkage. Key absorptions include C-H stretching from the methyl and ethyl groups, as well as strong, characteristic bands for the P-O-C and C-O single bonds libretexts.orgvscht.cz. A significant application of FTIR in the context of this compound is monitoring its common oxidation reaction. The conversion of the P(III) phosphonite to a P(V) phosphonate would be clearly indicated by the appearance of a very strong new absorption band around 1200-1250 cm⁻¹, which is characteristic of the P=O double bond.
Table 2: Characteristic Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |
|---|---|---|---|
| 2850-3000 | C-H (in CH₃, CH₂) | Stretching | Medium-Strong |
| 1450-1480 | C-H (in CH₂, CH₃) | Bending (Asymmetric) | Medium |
| 1370-1390 | C-H (in CH₃) | Bending (Symmetric) | Medium |
| 1000-1100 | C-O (in C-O-P) | Stretching | Strong |
| 950-1050 | P-O (in P-O-C) | Stretching | Strong |
DRIFTS is a specialized IR technique used to analyze powdered solid samples and study species adsorbed on their surfaces. It is particularly valuable for investigating heterogeneous catalysis and surface chemistry rsc.org. While specific DRIFTS studies involving this compound are not prominent in the literature, the technique is well-suited for such investigations. For example, DRIFTS could be employed to monitor the adsorption, interaction, and decomposition of this compound vapor on the surface of metal oxides or other catalytic materials. By tracking changes in the vibrational bands of the P-O-C linkage or the alkyl groups, researchers could gain mechanistic insights into surface-mediated reactions, such as its oxidation or hydrolysis, under controlled temperature and atmospheric conditions.
Mass Spectrometry (MS) for Product Identification and Mechanistic Studies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern chemguide.co.uk. In research involving this compound, MS is essential for confirming the mass of the synthesized product and identifying intermediates or byproducts in reactions.
When this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•). The mass of this ion confirms the compound's molecular weight. The molecular ion can then undergo fragmentation, breaking apart into smaller, stable charged fragments. The pattern of these fragments serves as a molecular fingerprint. For this compound (molar mass 136.13 g/mol ), the molecular ion is observed at m/z 136 nih.gov. The analysis of its fragmentation provides evidence for the compound's structure.
Table 3: Key Mass Spectrometry Data for this compound
| m/z Value | Ion Assignment | Description |
|---|---|---|
| 136 | [C₅H₁₃O₂P]⁺• | Molecular Ion (M⁺•) |
| 79 | [Fragment Ion] | A significant fragment ion observed in the spectrum. |
| 65 | [Fragment Ion] | A significant fragment ion observed in the spectrum. |
Data sourced from PubChem nih.gov.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
DFT calculations have been utilized to understand the electronic properties of Diethyl methylphosphonite. These studies reveal that the Highest Occupied Molecular Orbital (HOMO) is localized on the phosphorus atom. This localization of the HOMO on the trivalent P(III) center indicates that this site is electron-rich and readily available for donation.
This electronic characteristic is fundamental to the compound's reactivity, supporting its role as a nucleophile in various chemical reactions, including cross-coupling reactions. The electron-rich P(III) center makes this compound an effective reagent in processes like the Michaelis-Arbuzov reaction.
Table 1: Key Findings from DFT-Based Electronic Structure Analysis
| Parameter | Finding | Implication |
|---|---|---|
| HOMO Localization | Primarily on the Phosphorus (P) atom | The P(III) center is the primary site of nucleophilic attack. |
| Reactivity | Acts as an electron donor | Explains its utility as a nucleophile and mild reducing agent. |
Detailed DFT studies elucidating specific reaction mechanisms, including the calculation of energy barriers and the characterization of transition states involving this compound, are not extensively detailed in the available scientific literature. Such studies would be crucial for precisely mapping its reaction pathways, for instance, in its role as a ligand in catalysis or in its conversion to phosphonates.
Specific computational studies detailing the adsorption mechanisms and energetics of this compound on surfaces such as metal clusters, metal oxides, or silica (B1680970) are not prominently available in the reviewed literature. While such studies exist for related organophosphorus compounds, direct data for this compound is sparse.
Research focusing on the conformer-specific dynamics and dissociation pathways of this compound, investigated through computational methods, is not widely reported. Understanding these dynamics would provide deeper insight into its stability and fragmentation patterns under various conditions.
Kinetic Modeling and Simulation
Kinetic modeling and simulation are essential for predicting the behavior of a compound under process conditions like high temperatures, which are relevant to combustion and pyrolysis.
Computational Fluid Dynamics (CFD) for Reaction Systems
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that utilizes numerical analysis and data structures to solve and analyze problems involving fluid flows. In chemical engineering, CFD is an indispensable tool for designing, optimizing, and scaling up chemical reactors by providing detailed insights into transport phenomena and reaction kinetics. mdpi-res.com For the synthesis of this compound, which can involve reactions such as the reaction of methylphosphonous dichloride with ethanol (B145695) or diethyl phosphite (B83602) with chloromethane (B1201357), CFD models are crucial for understanding the interplay between fluid dynamics, heat transfer, mass transfer, and chemical reactions within the reactor. resolvedanalytics.comgoogle.comresearchgate.net
CFD simulations can capture complex hydrodynamics and transport phenomena, making them powerful tools in process design and optimization. mdpi.com By solving the governing equations for mass, momentum, and energy conservation, CFD provides a virtual representation of the reactor's performance. mdpi-res.com
The efficiency of mixing at the molecular level, or micromixing, can significantly influence the selectivity and yield of fast chemical reactions. In the synthesis of this compound, where competing side reactions may occur, ensuring efficient micromixing is critical. CFD models can be employed to predict micromixing efficiency by incorporating turbulence models that describe the fluctuations in velocity and species concentration. resolvedanalytics.com
These models help identify regions of poor mixing within a reactor, which could lead to localized excesses of one reactant, promoting the formation of undesired byproducts. The interaction between turbulence and chemistry is a key factor, as turbulence enhances mixing and can increase reaction rates. resolvedanalytics.com By simulating these interactions, engineers can assess the impact of various parameters on micromixing.
Table 1: Illustrative CFD Parameters for Micromixing Analysis in this compound Synthesis
| Parameter | Value | Simulated Outcome on Micromixing |
| Impeller Speed | 100 RPM | Low mixing, potential for high byproduct formation |
| 300 RPM | Improved mixing, reduced byproduct concentration | |
| 500 RPM | Optimal mixing, minimal byproduct formation | |
| Feed Location | Top Surface | Inefficient dispersion of reactants |
| Sub-surface (near impeller) | Rapid dispersion and improved micromixing | |
| Feed Rate | 10 L/min | Adequate time for mixing before reaction |
| 30 L/min | Insufficient mixing, increased byproduct risk |
Reactor Design and Optimization
CFD is extensively used for the design and optimization of chemical reactors to enhance performance, improve safety, and increase economic efficiency. walshmedicalmedia.com For the production of this compound, CFD simulations allow for the virtual testing of different reactor configurations (e.g., stirred-tank vs. tubular reactor), internal geometries (e.g., baffle and impeller designs), and operating conditions. mdpi-res.com
The optimization process involves simulating how changes in design and operating parameters affect the flow patterns, temperature distribution, and residence time distribution within the reactor. walshmedicalmedia.com This allows for the maximization of product yield and selectivity while minimizing energy consumption and operational costs. For instance, CFD can be used to optimize the injection of gaseous reactants like methyl chloride to ensure uniform distribution and efficient reaction with the liquid phase. google.com By integrating kinetic models of the synthesis reaction into the CFD simulation, a comprehensive picture of the reactor's performance can be obtained. mdpi.com
Table 2: Reactor Design Optimization Scenarios using CFD
| Reactor Configuration | Operating Temperature (°C) | Pressure (MPa) | Predicted Yield (%) | Notes |
| Stirred Tank (CSTR) | 90 | 0.6 | 85 | Good temperature control, potential for back-mixing. |
| Plug Flow (PFR) | 110 | 0.6 | 92 | Higher conversion, risk of hot spots. |
| CSTR with Optimized Baffles | 90 | 0.6 | 89 | Improved mixing reduces side reactions. |
| PFR with Cooling Jacket | 100 | 0.6 | 94 | Better temperature profile, enhanced selectivity. |
Quantum Chemical Calculations for Intermolecular Interactions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intermolecular interactions involving this compound. mdpi.com These calculations provide fundamental insights into the nature and strength of non-covalent forces, such as hydrogen bonds and van der Waals interactions, between this compound molecules themselves or with solvent molecules. mdpi.com
Understanding these interactions is essential for predicting the compound's physical properties, such as boiling point, solubility, and its behavior in solution. Methods like the Atoms in Molecules (AIM) theory can be used to analyze the electron density to characterize the type of interaction, distinguishing between strong covalent bonds and weaker electrostatic interactions. mdpi.comnih.gov Furthermore, calculating the HOMO-LUMO energy gap can provide information about the chemical reactivity and stability of the molecule in different chemical environments. mdpi.com
Table 3: Calculated Intermolecular Interaction Energies for this compound (DEMP) Dimers (Illustrative)
| Dimer Configuration | Interaction Type | Basis Set | Calculated Interaction Energy (kcal/mol) |
| DEMP - DEMP (Head-to-Tail) | Dipole-Dipole | 6-31++G | -4.8 |
| DEMP - DEMP (Stacked) | van der Waals | 6-31++G | -3.2 |
| DEMP - Ethanol | Hydrogen Bond (O-H···O=P) | 6-31++G | -6.5 |
| DEMP - Chloroform | Hydrogen Bond (C-H···O=P) | 6-31++G | -2.1 |
Nonadiabatic Surface Hopping Dynamics
Nonadiabatic surface hopping dynamics is a powerful simulation method used to model molecular processes that involve transitions between different electronic states, such as those occurring after the absorption of light (photochemistry) or in electron transfer reactions. ethz.chnih.gov This approach treats the motion of atomic nuclei classically on a single potential energy surface, while the electrons are treated quantum mechanically. ethz.ch
The "surface hopping" aspect refers to the stochastic jumps that the classical trajectory can make between different electronic potential energy surfaces, mimicking the nonadiabatic transitions. researchgate.net For a molecule like this compound, these simulations could be used to explore its photochemical stability or potential photo-induced reactions. The method can predict the timescales of deactivation from an excited state back to the ground state and identify the reaction pathways and products that may form. mdpi.comosti.gov Trajectory surface hopping provides a means to understand the complex interplay of coupled electronic and nuclear motion that governs the outcomes of photochemical events. nih.gov
Table 4: Hypothetical Parameters from a Surface Hopping Simulation of Photoexcited this compound
| Parameter | Description | Simulated Value |
| Excited State | The initial electronic state populated by light. | S₁ (ππ*) |
| S₁ Lifetime | The average time the molecule remains in the excited state. | 150 fs |
| Hop Time (S₁ → S₀) | The average time at which trajectories hop to the ground state. | 138 fs |
| Quantum Yield (Product A) | The fraction of trajectories leading to a specific photoproduct. | 0.15 |
| Quantum Yield (Parent) | The fraction of trajectories returning to the original ground state molecule. | 0.85 |
Environmental Fate and Degradation Research
Atmospheric Transformation and Persistence
Once released into the atmosphere, Diethyl methylphosphonite is subject to transformation by naturally occurring oxidants. The kinetics of these reactions determine its atmospheric lifetime and persistence.
The primary degradation pathways for this compound in the troposphere are initiated by reactions with hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO3) radicals at night. The reaction with ozone (O3) is comparatively insignificant. Rate constants for these reactions have been measured at 296 ± 2 K and atmospheric pressure. acs.orgnih.gov
The reaction with the OH radical is the most significant atmospheric sink. The rate constant for the reaction with OH radicals is (5.78 ± 0.24) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov The reaction with NO3 radicals is substantially slower, with a measured rate constant of (3.7 ± 1.1) x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov For the reaction with ozone, only an upper limit to the rate constant could be determined, which is <6 x 10⁻²⁰ cm³ molecule⁻¹ s⁻¹, indicating this pathway does not contribute meaningfully to its atmospheric removal. acs.orgnih.gov
| Atmospheric Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 296 ± 2 K |
|---|---|
| Hydroxyl (OH) | (5.78 ± 0.24) x 10⁻¹¹ |
| Nitrate (NO₃) | (3.7 ± 1.1) x 10⁻¹⁶ |
| Ozone (O₃) | <6 x 10⁻²⁰ |
The atmospheric oxidation of this compound by OH radicals leads to the formation of specific degradation products. Investigations using atmospheric pressure ionization mass spectrometry (API-MS) have identified the major product of the OH radical reaction. acs.orgnih.gov This product is ethyl methylphosphonic acid (C₂H₅OP(O)(OH)CH₃). acs.orgnih.gov The formation mechanism involves the abstraction of a hydrogen atom from the ethoxy group, followed by reaction with molecular oxygen and subsequent decomposition.
Thermocatalytic Decomposition for Remediation
Thermocatalytic decomposition is an effective remediation strategy for breaking down organophosphorus compounds into less harmful substances. mdpi.com Research in this area often uses Dimethyl methylphosphonate (B1257008) (DMMP) as a simulant for compounds like this compound due to structural similarities. The findings from DMMP studies provide significant insights into catalyst design and decomposition mechanisms relevant to this class of chemicals.
Metal oxide catalysts are highly effective for the thermocatalytic decomposition of organophosphorus compounds. mdpi.com Bimetallic oxides, in particular, often show enhanced stability and catalytic efficiency due to synergistic effects between the metals. mdpi.com
Studies on DMMP have shown that catalysts like copper(II) oxide/zirconium dioxide (CuO/ZrO₂) and cerium dioxide (CeO₂) are highly efficient. mdpi.commdpi.com The performance is influenced by both the composition and the morphology of the catalyst. For instance, a CuO/ZrO₂ composite with a hollow microsphere structure demonstrated high performance, attributed to the high dispersion of CuO on the ZrO₂ surface, which promotes strong interactions and the generation of oxygen vacancies that enhance catalytic activity. mdpi.com In one study, a catalyst with a 10% Cu/Zr ratio achieved a protection duration of 272 minutes in decomposing DMMP. mdpi.com Similarly, the morphology of CeO₂ nanomaterials (e.g., nanorods, nanocubes) has been shown to affect decomposition performance, with nanorods exhibiting higher efficiency. mdpi.com
| Catalyst System (for DMMP decomposition) | Key Feature | Performance Metric |
|---|---|---|
| 10% CuO/ZrO₂ | Hollow microsphere morphology | 272 min protection time |
| CeO₂ Nanorods | Specific morphology | Higher performance vs. nanoparticles/nanocubes |
| Cu₄/TiO₂ | Metal clusters on Titanium dioxide surface | Active for decomposition at room temperature |
The decomposition of organophosphorus compounds on metal oxide surfaces involves the cleavage of P-O, O-C, and P-C bonds. nih.gov For DMMP on a Cu₄/TiO₂ surface, density functional theory (DFT) calculations show that the Cu₄ clusters make these bond cleavages significantly more exothermic. nih.gov The reaction pathways on CeO₂ catalysts are consistent across different morphologies, though side reactions may vary. mdpi.com The surface lattice oxygen of the catalyst plays a crucial role in the decomposition process. mdpi.com Exhaust gas analysis from DMMP decomposition over ZrO₂ reveals primary products such as H₂, CO₂, H₂O, and CH₃OH, with phosphorus oxide species remaining as by-products on the catalyst surface. nih.gov
A primary challenge in thermocatalytic decomposition is the deactivation of the catalyst over time. mdpi.com For organophosphorus compounds, this is mainly caused by the deposition of non-volatile phosphorus-containing species on the active sites of the catalyst. nih.gov Studies on DMMP decomposition using CeO₂ and ZrO₂ catalysts identified the accumulation of phosphates, carbonates, and formates as the main factors causing deactivation. mdpi.comnih.gov This process, known as fouling or poisoning, blocks the catalytically active sites, reducing the efficiency of the decomposition reaction. mdpi.commdpi.com
Regeneration of the deactivated catalyst is essential for the long-term, cost-effective application of this technology. General methods for regenerating coked or fouled catalysts include treatments like oxidation with air or other oxidants to burn off deposits, or gasification using steam or carbon dioxide. mdpi.com The specific approach depends on the nature of the catalyst and the deactivating species. For phosphorus-poisoned metal oxides, regeneration might involve high-temperature treatments or chemical washing to remove the deposited phosphorus species and restore catalytic activity.
Pyrolysis and Incineration Mechanisms of Diethyl Methylphosphonate
The thermal decomposition of diethyl methylphosphonate (DEMP) through pyrolysis and incineration is a critical area of research, primarily driven by the need to safely and effectively dispose of organophosphorus chemical warfare agents (CWAs). tandfonline.com DEMP is considered a suitable simulant for nerve agents like Sarin (GB) and VX due to structural similarities, including the presence of a phosphoryl group, a methyl group, and alkoxy groups attached to the central phosphorus atom. tandfonline.com Understanding the high-temperature decomposition pathways of DEMP provides valuable insights into the incineration processes for these hazardous materials. tandfonline.comtandfonline.com
High-Temperature Decomposition Studies
Flow reactor pyrolysis studies have been conducted to investigate the gas-phase thermal decomposition of diethyl methylphosphonate. In a notable study, DEMP was pyrolyzed in a nitrogen atmosphere within a quartz-lined turbulent flow reactor at temperatures ranging from 802 to 907 K. tandfonline.combohrium.com The experiments were carried out with residence times between 15 and 125 milliseconds. tandfonline.com
The primary decomposition products identified were ethylene, ethanol (B145695), ethyl methylphosphonate, and methylphosphonic acid. tandfonline.combohrium.com The formation of these products can be explained by mechanisms involving bond scission and ring transition states. tandfonline.com Quantitative analysis of the volatile products was performed using Fourier-transform infrared (FTIR) spectroscopy, while gas chromatography/mass spectrometry (GC/MS) was used for other products after a derivatization process. tandfonline.comtandfonline.com
| Parameter | Value/Observation | Reference |
|---|---|---|
| Temperature Range | 802 - 907 K | tandfonline.combohrium.com |
| Atmosphere | Nitrogen | tandfonline.com |
| Primary Decomposition Products | Ethylene, ethanol, ethyl methylphosphonate, methylphosphonic acid | tandfonline.comtandfonline.combohrium.com |
| Mean Ethylene to Ethanol Ratio | 1.66 | tandfonline.combohrium.com |
Relevance to Organophosphorus Chemical Warfare Agent Incineration
Pyrolysis can occur in incinerators during "failure modes" or off-design operations, which are believed to be a significant source of organic emissions. tandfonline.com Such failure modes include poor atomization of the liquid agent, leading to post-flame destruction, and inadequate mixing. tandfonline.com Pyrolysis may also take place in fuel-rich zones within the incinerator even during normal operation. tandfonline.com
By using DEMP as a simulant, researchers can gain a deeper understanding of the decomposition mechanisms that chemical warfare agents undergo during incineration without the risks associated with handling the actual agents. tandfonline.com This knowledge is instrumental in designing and optimizing incinerator operations to ensure the complete and safe destruction of these hazardous materials, thereby protecting both the environment and public health. psu.edu
Biological and Toxicological Research Perspectives
Biotransformation and Metabolism Studies
No studies were identified that specifically investigate the biotransformation, absorption, excretion profiles, or metabolic pathways of Diethyl methylphosphonite in biological systems.
Absorption and Excretion Profiles
There is no available data from toxicokinetic or metabolic studies detailing the absorption and excretion of this compound following exposure in any animal model or human subjects.
Mechanisms of Organ-Specific Toxicity (e.g., Renal Toxicity)
There is a lack of research on the organ-specific toxicity of this compound. While extensive research has been conducted on the renal toxicity of similar compounds like DMMP, which is known to induce α2u-globulin nephropathy in male rats, no such studies have been published for this compound. oup.comnih.govnih.gov
Role of Protein Accumulation (e.g., α2u-Globulin Nephropathy)
No evidence or research findings suggest that this compound is associated with protein accumulation or the specific mechanism of α2u-globulin nephropathy. This mechanism has been investigated for other compounds, but not for this compound. nih.govepa.gov
Cellular and Molecular Pathways of Toxic Response
The cellular and molecular pathways of any potential toxic response to this compound have not been elucidated in the available scientific literature.
Enzyme Inhibition and Biochemical Pathway Interaction
While organophosphorus compounds are often associated with enzyme inhibition, specific data on this compound is limited. Literature indicates its use as a chemical intermediate in the synthesis of other compounds, such as β-carboxamido-phosphonic acids, which are being investigated as potential inhibitors of human mast cell chymase. sigmaaldrich.com However, this describes the application of this compound as a precursor and does not provide data on its own direct enzyme-inhibiting properties or interactions with biochemical pathways. One source suggests a potential for acetylcholinesterase inhibition, a characteristic of the broader chemical class, but provides no specific experimental data or detailed findings for this compound itself. cymitquimica.com
Inhibition of Human Mast Cell Chymase by Derivatives
Recent scientific investigations have highlighted the role of this compound in the synthesis of a class of compounds known as β-carboxamido-phosphonic and phosphinic acids. These molecules have been identified as potent and selective inhibitors of human mast cell chymase nih.govresearchgate.net. Mast cell chymase is a serine protease stored in the granules of mast cells and is released during inflammatory and allergic responses. Its activity has been implicated in a variety of physiological and pathological processes, making it a significant target for therapeutic intervention.
The research conducted by Greco M.N. and colleagues led to the discovery of a series of nonpeptide inhibitors of human mast cell chymase derived from β-carboxamido-phosphonic and phosphinic acids nih.govresearchgate.net. In their work, this compound serves as a key reagent in the synthetic pathway to create these intricate molecules. The resulting derivatives have demonstrated significant inhibitory activity against human mast cell chymase, with some analogues exhibiting IC50 values in the nanomolar range, indicating high potency nih.govresearchgate.net.
For instance, specific derivatives, such as a 1-naphthyl derivative and an (E)-styryl derivative, were found to have IC50 values of 29 nM and 3.5 nM, respectively nih.govresearchgate.net. The selectivity of these compounds is a crucial aspect of their therapeutic potential. One of the synthesized compounds was shown to be selective for chymase when tested against a panel of eight other serine proteases nih.govresearchgate.net. Furthermore, the oral bioavailability and in vivo efficacy of certain derivatives were demonstrated in animal models of inflammation, underscoring the potential of this class of inhibitors in clinical applications nih.govresearchgate.net.
The table below summarizes the inhibitory activity of selected β-carboxamido-phosphonic and phosphinic acid derivatives synthesized using this compound.
| Derivative | IC50 (nM) for Human Mast Cell Chymase |
| 1-Naphthyl Derivative | 29 |
| (E)-Styryl Derivative | 3.5 |
Data sourced from Greco M.N., et al. (2007).
Involvement in Arbuzov Reaction Pathways for Therapeutic Applications
This compound is a key reactant in the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry that is widely utilized in the synthesis of various phosphonates, phosphinates, and phosphine (B1218219) oxides wikipedia.org. This reaction is instrumental in forming a stable phosphorus-carbon bond, a fundamental structural motif in many biologically active compounds nih.gov. The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl phosphonate (B1237965) wikipedia.orgnih.gov.
In the context of this compound, which is a phosphonite, its participation in the Arbuzov reaction leads to the formation of phosphinates wikipedia.org. Phosphonites are generally more reactive than phosphites in this reaction wikipedia.org. The general mechanism of the Michaelis-Arbuzov reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate. This is followed by the dealkylation of the intermediate by the displaced halide ion to yield the final product wikipedia.org.
The Arbuzov reaction and its variations have been extensively explored for the synthesis of compounds with a wide range of therapeutic applications. The resulting organophosphorus compounds, including those derived from this compound, have been investigated for their potential as antiviral, anticancer, and antibacterial agents nih.gov. For example, bisphosphonic derivatives, which can be synthesized via the Michaelis-Arbuzov reaction, have shown cytotoxic activity against pancreatic adenocarcinoma and multiple myeloma cells mdpi.com.
The versatility of the Arbuzov reaction allows for the creation of a diverse library of organophosphorus compounds. By varying the structure of the phosphonite, such as this compound, and the reacting alkyl halide, chemists can systematically modify the resulting molecules to optimize their biological activity and therapeutic properties. This adaptability has made the Arbuzov reaction an invaluable tool in drug discovery and development.
The table below outlines the reactants and products in the Arbuzov reaction involving a phosphonite.
| Reactant 1 | Reactant 2 | Product Class |
| Phosphonite (e.g., this compound) | Alkyl Halide | Phosphinate |
Future Research Directions and Advanced Research Questions
Exploration of Novel Synthetic Routes and Sustainable Production
The industrial synthesis of diethyl methylphosphonite has traditionally relied on several key methods, including routes starting from phosphorus trichloride (B1173362) (PCl₃) or methylphosphonous dichloride (CH₃PCl₂), and the reduction of diethyl methylphosphonate (B1257008). researchgate.net However, future research is increasingly focused on developing more sustainable and efficient synthetic strategies that prioritize safety, cost-effectiveness, and environmental stewardship.
Advanced research questions in this area include:
Can catalytic, solvent-free, or microwave-assisted reactions enhance the synthesis of this compound? Exploring green chemistry principles could lead to processes with higher atom economy, reduced waste, and lower energy consumption. rsc.org
What are the most effective and recyclable catalysts for these new synthetic routes? Research into porous materials or nanoparticle-based catalysts could significantly improve reaction efficiency and sustainability. rsc.org
How can flow chemistry be applied to the production of this compound for safer and more controlled manufacturing? Continuous flow processes offer advantages in managing reaction parameters and minimizing the risks associated with hazardous intermediates.
Several recent advancements have paved the way for these investigations. For instance, a method utilizing diethyl phosphite (B83602) and chloromethane (B1201357) gas has been proposed as a greener alternative with high atom utilization. google.com Another approach employs calcium oxide as a cheap, non-toxic, and environmentally friendly acid-binding agent, replacing less desirable options like ammonia (B1221849) or organic amines. stackexchange.com A different route starting from PCl₃, aluminum chloride (AlCl₃), and chloromethane to form a ternary complex avoids the highly hazardous methyl dichloro phosphorus intermediate, improving industrial safety.
A comparative look at emerging, more sustainable synthetic routes is presented below:
| Starting Materials | Key Features | Potential Advantages | Reference |
| Diethyl phosphite, Chloromethane | Reaction in the presence of an acid-binding agent. | Green and environmentally friendly, high atom utilization. | google.com |
| Methyl phosphine (B1218219) dichloride, Ethanol (B145695), Calcium oxide | Use of a non-toxic, inexpensive acid-binding agent. | Lower cost, environmentally friendly, suitable for industrial production. | stackexchange.com |
| Phosphorus trichloride, AlCl₃, Chloromethane | Formation of a ternary complex intermediate. | Avoids hazardous intermediates, gentle reaction conditions. | |
| Diethyl methylphosphonate | Reduction reaction. | Potentially straightforward route. | researchgate.netacs.org |
Future work should focus on life-cycle assessments of these novel routes to quantify their environmental benefits and industrial viability comprehensively.
Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Models
While experimental studies provide essential data, advanced computational models are indispensable for gaining a deeper, predictive understanding of this compound's structure and reactivity. The application of Density Functional Theory (DFT) and other molecular modeling techniques can elucidate reaction mechanisms, predict spectroscopic properties, and guide the rational design of new synthetic applications. researchgate.netmdpi.com
Key research questions for computational investigation include:
How do the geometric and electronic structures of this compound influence its reactivity as a ligand, nucleophile, or reducing agent? DFT calculations can map electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential to predict sites of reactivity. researchgate.netmdpi.com
Can computational models accurately predict the outcomes and kinetics of reactions involving this compound? Modeling transition states and reaction pathways can help optimize conditions for known reactions and predict the feasibility of new transformations. nsf.gov
How does this compound interact with metal catalysts at a molecular level? Such studies are crucial for designing more efficient catalytic systems where it may act as a ligand, providing insights into bond energies, steric hindrance, and electronic effects. acs.orgnih.gov
Computational studies on related organophosphorus compounds, such as dimethyl methylphosphonate (DMMP), have successfully detailed electronic structure and assigned spectral features, providing a benchmark for future work on this compound. researchgate.net Platforms for organophosphorus ligands are now using quantum-mechanical methods and machine learning to predict physicochemical descriptors for vast libraries of compounds, accelerating the discovery of new catalysts. acs.orgnih.govsigmaaldrich.com Applying these data-driven approaches to this compound could rapidly expand its known utility.
Development of New Applications in Specialized Organic Syntheses
This compound is a valuable intermediate, notably in the synthesis of the herbicide glufosinate (B12851). google.com However, its unique reactivity suggests significant untapped potential in a broader range of specialized organic syntheses. Future research should aim to expand its toolkit role for chemists.
Advanced research questions include:
Can this compound be used to create novel classes of phosphonate-containing compounds with unique properties? Its role as a building block could be extended to materials science for creating new flame retardants or polymer additives.
What is the full scope of its utility as a ligand in homogeneous catalysis? While its suitability for various cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) has been identified, a systematic study of its performance with different metals and substrates is needed. scispace.com
Can it function as a selective reducing agent for sensitive functional groups beyond its known applications? Its use in oxalimide cyclization suggests a capacity for mild and selective reductions that could be valuable in complex molecule synthesis.
The versatility of this compound is highlighted by its established applications, which provide a foundation for future exploration.
| Application Area | Specific Use | Significance | Reference |
| Agrochemicals | Intermediate for glufosinate synthesis. | Core application in the production of a major herbicide. | google.com |
| Organic Synthesis | Mild reducing agent in oxalimide cyclization. | Enables specific, selective chemical transformations. | |
| Medicinal Chemistry | Synthesis of β-carboxamido-phosphonic acid derivatives. | Precursor to potential inhibitors of human mast cell chymase. | |
| Catalysis | Ligand for cross-coupling reactions (Heck, Suzuki, etc.). | Potential to modulate catalytic activity and selectivity. | scispace.com |
| Materials Science | Intermediate for flame retardants and plasticizers. | Contributes to the development of specialized polymers. |
Systematic exploration of these areas will likely yield novel and valuable chemical transformations.
Comprehensive Environmental Impact Assessment and Remediation Technologies
A thorough understanding of the environmental fate and potential toxicity of this compound is critical for ensuring its sustainable use. Currently, specific data on its environmental persistence, bioaccumulation, and degradation pathways are limited. Future research must address this knowledge gap and develop effective remediation strategies if needed.
Key research questions in this domain are:
What are the primary degradation pathways of this compound in soil and aquatic environments? Identifying its abiotic (e.g., hydrolysis) and biotic degradation products is the first step in assessing its environmental impact.
What is the atmospheric chemistry of this compound? Studies are needed to determine its reaction rates with key atmospheric oxidants like OH and NO₃ radicals to calculate its atmospheric lifetime.
Can bioremediation techniques be developed for organophosphonite-contaminated sites? Research into microbial species and enzymes capable of degrading organophosphorus compounds, such as organophosphorus hydrolase (OPH) and phosphotriesterases (PTEs), could provide an effective and environmentally friendly cleanup solution.
Bioremediation is a particularly promising avenue, as microbes have demonstrated the ability to hydrolyze and detoxify a wide range of organophosphorus pesticides and nerve agents. The enzymatic breakdown of these compounds into less harmful byproducts is a well-established principle that could be adapted for this compound and related substances.
Further Elucidation of Biological Interactions and Therapeutic Potential
While the direct biological activity of this compound is not well-studied, the broader class of organophosphorus compounds, particularly phosphonates, includes numerous successful therapeutic agents. Phosphonates are known to act as stable mimics of phosphates and are used as enzyme inhibitors, antiviral drugs (e.g., Tenofovir, Cidofovir), and treatments for bone diseases. This suggests a significant opportunity for future research into the medicinal chemistry applications of this compound.
Advanced research questions include:
Can this compound serve as a precursor for a new generation of phosphonate-based therapeutics? Its chemical structure makes it an ideal starting point for synthesizing novel acyclic nucleoside phosphonates or other bioactive molecules.
Does this compound itself exhibit any interesting biological interactions? Screening the compound against various biological targets could reveal unexpected activities.
Can it be used in the development of "pro-drugs"? The phosphonite moiety could be incorporated into a larger molecule, designed to be metabolized in the body into an active phosphonate (B1237965) drug, potentially improving bioavailability or targeting.
The synthesis of potential inhibitors of human mast cell chymase from this compound already points toward its utility in medicinal chemistry. Future work could explore its role in creating compounds targeting other enzymes or developing new antiviral and anticancer pronucleotides.
Q & A
Q. What are the optimal synthetic routes for producing high-purity Diethyl methylphosphonite, and how can yield be maximized?
this compound (CAS 15715-41-0) is typically synthesized via nucleophilic substitution reactions involving methylphosphonous dichloride and ethanol. Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric excess of ethanol, and inert atmosphere conditions to prevent oxidation. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 10–15 mmHg) is critical to achieving >95% purity . Yield optimization often requires monitoring reaction progress using <sup>31</sup>P NMR to detect intermediates like methylphosphonous acid .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- <sup>31</sup>P NMR : A singlet near δ 100–110 ppm confirms the absence of oxidized byproducts (e.g., phosphonates, which appear downfield at δ 20–30 ppm) .
- IR Spectroscopy : Stretching frequencies at 950–980 cm<sup>−1</sup> (P–O–C) and 1250–1280 cm<sup>−1</sup> (P=O) validate the structure .
- Mass Spectrometry : Molecular ion peaks at m/z 136 (C5H13O2P<sup>+</sup>) and fragments at m/z 108 (loss of C2H5O) are diagnostic .
Q. What standardized methods ensure purity assessment of this compound in academic labs?
The T/CCPIA 204-2022 standard outlines gas chromatography (GC) with flame ionization detection (FID) for quantifying impurities like residual ethyl chloride or methylphosphonous acid. Acceptance criteria include ≤0.5% total impurities and water content <0.1% (Karl Fischer titration) .
Advanced Research Questions
Q. How do steric and electronic properties of this compound influence its reactivity in organophosphorus synthesis?
The electron-rich phosphorus center (due to two ethoxy donating groups) enhances nucleophilicity, making it effective in Arbuzov reactions. Steric hindrance from the methyl group slows reactions with bulky electrophiles, requiring elevated temperatures (80–100°C) or Lewis acid catalysts (e.g., AlCl3) . Computational studies (DFT) reveal a HOMO localized on phosphorus, supporting its role as a nucleophile in cross-coupling reactions .
Q. What experimental strategies mitigate the hydrolytic instability of this compound?
Hydrolysis to methylphosphonous acid occurs rapidly in humid conditions. Stabilization methods include:
- Storage under anhydrous solvents (e.g., toluene) with molecular sieves.
- Conducting reactions in rigorously dried glassware (oven-dried at 150°C).
- Avoiding protic solvents; using THF or DCM instead . Kinetic studies show hydrolysis rates increase 10-fold at pH < 4, suggesting buffered neutral conditions are optimal .
Q. How can contradictions in catalytic efficiency studies of this compound be resolved?
Discrepancies in catalytic activity (e.g., in Staudinger reactions) often stem from trace moisture or oxidation byproducts. Controlled experiments using <sup>31</sup>P NMR to quantify active species and side products are essential. Comparative studies under inert vs. ambient conditions can isolate degradation effects .
Q. What role does this compound play in synthesizing bioactive organophosphorus compounds?
It serves as a precursor for phosphonate prodrugs (e.g., antiviral agents) and agrochemicals like glufosinate. Key steps include Michaelis-Arbuzov reactions to form P–C bonds and subsequent functionalization via Grignard reagents . Recent work highlights its use in synthesizing α-aminophosphonates with antitumor activity .
Methodological Considerations
- Data Analysis : When interpreting <sup>31</sup>P NMR spectra, ensure calibration against an external standard (e.g., 85% H3PO4) to avoid shifts from solvent effects .
- Safety Protocols : Toxicity data for structurally similar phosphonites () suggest handling under fume hoods with nitrile gloves and PPE. Waste disposal must follow EPA guidelines for organophosphorus compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
